molecular formula C10H14ClN3O4S B1512078 (S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride CAS No. 346421-67-8

(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride

Cat. No.: B1512078
CAS No.: 346421-67-8
M. Wt: 307.75 g/mol
InChI Key: ZOQJKGYGOBNQMG-UHFFFAOYSA-N
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Description

(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride: is a chemical compound with the molecular formula C10H14ClN3O4S and a molecular weight of 307.75 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 2-nitrobenzenesulfonyl chloride with pyrrolidin-3-ylamine under specific reaction conditions such as temperature, pressure, and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned reagents. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the nitro group in the compound.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitro compounds.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

This compound is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the development of pharmaceuticals, agrochemicals, and other industrial chemicals. Its applications in biology include the study of enzyme inhibitors and receptor binding assays.

Mechanism of Action

(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride: is unique in its structure and reactivity compared to similar compounds such as (R)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride and 2-Nitrobenzenesulfonyl chloride . These compounds differ in their stereochemistry and functional groups, leading to different chemical and biological properties.

Comparison with Similar Compounds

  • (R)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride

  • 2-Nitrobenzenesulfonyl chloride

  • 3-Nitrobenzenesulfonyl chloride

  • 4-Nitrobenzenesulfonyl chloride

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonylpyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S.ClH/c11-8-5-6-12(7-8)18(16,17)10-4-2-1-3-9(10)13(14)15;/h1-4,8H,5-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQJKGYGOBNQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695757
Record name 1-(2-Nitrobenzene-1-sulfonyl)pyrrolidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346421-67-8
Record name 1-(2-Nitrobenzene-1-sulfonyl)pyrrolidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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